5-(Z-Heptadec-8-enyl)resorcinol
Description
Historical Context of Discovery and Initial Characterization
The discovery and structural elucidation of 5-(Z-Heptadec-8-enyl)resorcinol have been documented in studies of various plant species. It was isolated from an ethanol (B145695) extract of Ardisia maculosa, a plant that had not previously been known to produce this compound. chemfaces.com Its structure was determined through modern analytical techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and various Nuclear Magnetic Resonance (NMR) experiments, such as ¹H NMR, ¹³C NMR, HSQC, and HMBC. chemfaces.com
This compound has also been identified in the rhizome of Ardisia corymbifera Mez var. tuberfera as part of investigations into its chemical constituents. chemfaces.com Beyond the Ardisia genus, this compound is recognized as a naturally occurring phenolic lipid found in members of the Anacardiaceae family, which includes the Japanese lacquer tree (Toxicodendron vernicifluum). biosynth.com The characterization of this molecule confirmed its structure as a resorcinol (B1680541) (1,3-benzenediol) core substituted with a long unsaturated aliphatic chain.
| Property | Details |
| Molecular Formula | C₂₃H₃₈O₂ |
| Molecular Weight | 346.5 g/mol |
| CAS Number | 52483-19-9 |
| Physical Description | Powder |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Data sourced from multiple references. biosynth.commyskinrecipes.comrealgenelabs.comchemfaces.com |
Classification within the Alkylresorcinol Family and Related Phenolic Lipids
This compound belongs to the broader class of compounds known as alkylresorcinols, which are a type of phenolic lipid. biosynth.comnih.gov These molecules are characterized by a dihydroxybenzene (resorcinol) ring and a long aliphatic side chain. The defining features of this specific compound are the 17-carbon chain (heptadecyl) attached to the fifth position of the resorcinol ring and a cis (Z) double bond at the eighth carbon of the chain.
The amphipathic nature of alkylresorcinols, possessing both a hydrophilic phenolic head and a hydrophobic aliphatic tail, is central to their chemical properties and biological activities. biosynth.com The Lipid MAPS (LIPID Metabolites and Pathways Strategy) classification system categorizes this compound within the Phenolic lipids [PK15] class and more specifically under Alkyl resorcinols and derivatives [PK1503]. nih.gov The presence of an unsaturated alkyl chain distinguishes it from the more common saturated alkylresorcinols found in cereals like wheat and rye. This structural uniqueness in species like Ardisia maculosa points to specialized biosynthetic pathways.
Significance as a Research Target in Natural Products Chemistry and Chemical Biology
The distinct structure of this compound has made it a compound of significant interest in several scientific domains. In natural products chemistry, it serves as an important reference standard for analytical methods and for the chemotaxonomic identification of certain plant species. For instance, its exclusive presence in Ardisia maculosa makes it a valuable chemotaxonomic marker for that species.
In the realm of chemical biology, this resorcinol derivative is investigated for its potential biological activities. biosynth.com Research has shown that it exhibits cytotoxic activity against human cancer cell lines, making it a subject of interest for developing new therapeutic agents. chemfaces.com Its amphipathic structure allows it to interact with and disrupt microbial cell membranes, leading to investigations into its antimicrobial properties. biosynth.com This mechanism of action, which involves compromising the structural integrity of lipid bilayers, highlights its potential for further study in the development of new bioactive compounds. biosynth.com The unique unsaturated side chain, compared to saturated homologs in cereals, is thought to correlate with enhanced membrane-disruptive activity.
| Source | Homolog Type | Dominant Homologs |
| Rye (Secale cereale) | Saturated (95%) | C19:0, C21:0, C23:0 |
| Wheat (Triticum spp.) | Saturated (98%) | C17:0, C19:0, C21:0 |
| Ardisia maculosa | Unsaturated (100%) | This compound |
| This table compares the alkylresorcinol profiles in different plant sources, highlighting the unique unsaturated nature of the homolog found in Ardisia maculosa. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-heptadec-8-enyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWQRFGZIJUCI-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence, Distribution, and Ecological Context of 5 Z Heptadec 8 Enyl Resorcinol
Biological Sources and Isolation Methodologies for Research
5-(Z-Heptadec-8-enyl)resorcinol is a resorcinol (B1680541) derivative distinguished by a long aliphatic chain, which dictates its chemical characteristics and biological functions.
Identification in Specific Plant Genera and Species
This compound is notably found in members of the Anacardiaceae and Primulaceae families. biosynth.comnih.gov It has been identified in various plant species, including:
Ardisia maculosa : This species is a significant source of this compound. nih.govchemfaces.com The compound is considered a chemotaxonomic marker for this plant.
Ardisia sieboldii : Bioassay-guided chromatographic analyses of the leaves of this plant have led to the isolation of this compound. researchgate.net
Ardisia brevicaulis : The roots of this plant, found in southwest China, have been shown to contain the compound. researchgate.netnih.gov
Ardisia corymbifera var. tuberfera : The rhizome of this plant has also been identified as a source. chemfaces.com
Toxicodendron vernicifluum : Commonly known as the Japanese lacquer tree, this member of the Anacardiaceae family naturally produces this compound. biosynth.com
Etiolated Rice Seedlings (Oryza sativa) : An antifungal substance identified as this compound has been isolated from these seedlings. researchgate.net It is produced after germination, with concentrations reaching 50 μg per gram of fresh weight by the sixth day. researchgate.net
Isolation of this compound for research purposes typically involves extraction from plant material using solvents such as ethanol (B145695). nih.govchemfaces.com Further purification and characterization are achieved through various chromatographic and spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govchemfaces.com
Table 1: Plant Sources of this compound
| Plant Species | Family | Plant Part |
| Ardisia maculosa | Primulaceae | Leaves |
| Ardisia sieboldii | Primulaceae | Leaves |
| Ardisia brevicaulis | Primulaceae | Roots |
| Ardisia corymbifera var. tuberfera | Primulaceae | Rhizome |
| Toxicodendron vernicifluum | Anacardiaceae | Not specified |
| Oryza sativa (etiolated seedlings) | Poaceae | Seedlings |
Occurrence in Fungi and Microorganisms
While primarily known as a plant-derived compound, research has explored the antimicrobial properties of this compound. biosynth.com However, current literature does not indicate its natural production by fungi or other microorganisms. One study noted that it did not exhibit antimicrobial activities in their in-vitro assay. nih.gov
Distribution within Biological Tissues and Organs
The distribution of this compound within plants is specific to certain tissues and organs. For instance, in Ardisia species, it is found in the leaves and roots. nih.govresearchgate.netnih.gov In rice, it is produced in the seedlings after germination. researchgate.net
Ecological and Environmental Roles in Research Context
The presence of this compound in plants suggests it plays a role in their interaction with the environment.
Role in Plant Defense Mechanisms and Allelopathy
Alkylresorcinols, the class of compounds to which this compound belongs, are known to serve as chemical barriers against fungal infections in cereals. The production of this compound in etiolated rice seedlings, where it was identified as an antifungal substance against the rice blast fungus (Pyricularia oryzae), supports its role in plant defense. researchgate.net Its amphipathic nature allows it to disrupt microbial cell membranes by integrating into their lipid bilayers, thereby compromising their structural integrity. biosynth.com
Interactions within Ecosystems
The release of compounds like this compound into the environment can influence the surrounding ecosystem. For example, alkylresorcinols are found in the root exudates of some plants, suggesting a potential role in soil microbiology.
Table 2: Investigated Biological Activities of this compound
| Biological Activity | Target Organism/Cell Line | Research Finding |
| Antimicrobial | General microbial strains | Disrupts microbial cell membranes. biosynth.com |
| Antifungal | Pyricularia oryzae (rice blast fungus) | Isolated as an antifungal substance from rice seedlings. researchgate.net |
| Cytotoxic | Human cancer cell line | Exhibited cytotoxic activity with a GI50 value of 2.14 x 10(-4) mmol/ml. nih.govchemfaces.com |
Biosynthesis and Metabolic Pathways of 5 Z Heptadec 8 Enyl Resorcinol
Elucidation of Precursor Molecules and Intermediates
The biosynthesis of all 5-alkylresorcinols relies on two fundamental precursor types: a fatty acyl-CoA "starter unit" that dictates the length and saturation of the alkyl chain, and multiple "extender units" of malonyl-CoA.
For 5-(Z-Heptadec-8-enyl)resorcinol, the specific starter unit is a C17 fatty acyl-CoA with a cis (Z) double bond at the Δ8 position: (Z)-heptadec-8-enoyl-CoA . The extender units are three molecules of malonyl-CoA , which are derived from the carboxylation of acetyl-CoA.
The biosynthesis of the unsaturated fatty acyl-CoA precursor is a critical preliminary step. While the precise pathway to (Z)-heptadec-8-enoyl-CoA is not fully elucidated, it is hypothesized to arise from the action of a specific fatty acid desaturase (FAD) . These enzymes are known to introduce double bonds at specific positions in fatty acid chains. The formation of the highly common oleic acid (C18:1, Δ9) from stearic acid (C18:0), for instance, is catalyzed by a Δ9-desaturase. frontiersin.orgnih.gov It is probable that a similar desaturase acts on a C17 saturated fatty acid precursor to create the Δ8 double bond required for this compound.
The core structure is built upon a linear tetraketide intermediate, formed by the sequential condensation of the starter unit with the three malonyl-CoA extender units. nih.govnih.gov This process is catalyzed by a Type III polyketide synthase.
Enzymology of this compound Formation
The enzymatic machinery responsible for constructing the resorcinol (B1680541) ring and attaching the alkyl chain belongs to the polyketide synthase (PKS) superfamily.
The central enzymes in the biosynthesis of this compound are Alkylresorcinol Synthases (ARS) , a class of Type III Polyketide Synthases . nih.govnih.gov These enzymes are relatively simple homodimers that catalyze a series of decarboxylative Claisen condensations in a single active site. nih.gov
The catalytic cycle proceeds as follows:
Initiation: The ARS enzyme binds the (Z)-heptadec-8-enoyl-CoA starter unit.
Elongation: The enzyme catalyzes three successive rounds of condensation, adding two carbon units from each of three malonyl-CoA extender molecules. Each condensation step involves the decarboxylation of malonyl-CoA.
Intermediate Formation: This iterative process results in a highly unstable, enzyme-bound linear polyketomethylene intermediate (a 3,5,7-trioxo-alk-10-enoyl-CoA).
Cyclization: The ARS enzyme then folds this linear tetraketide intermediate and catalyzes an intramolecular C2-to-C7 aldol (B89426) condensation, which, after aromatization, forms the characteristic 1,3-dihydroxybenzene (resorcinol) ring. This reaction releases the final product, this compound.
Research on ARS enzymes from bacteria, fungi, and other plants like rice and sorghum has been crucial in understanding this fundamental mechanism. nih.govnih.gov
| Enzyme Class | Specific Enzyme Type | Role in Pathway | Substrate(s) | Product |
|---|---|---|---|---|
| Fatty Acid Desaturase (FAD) | Δ8-Desaturase (Hypothesized) | Precursor formation; introduces the Z-double bond. | Heptadecanoyl-CoA (C17:0) | (Z)-Heptadec-8-enoyl-CoA |
| Type III Polyketide Synthase (PKS) | Alkylresorcinol Synthase (ARS) | Catalyzes chain elongation and cyclization. | (Z)-Heptadec-8-enoyl-CoA, 3x Malonyl-CoA | This compound |
For many polyketides, the core structure synthesized by the PKS is further modified by "tailoring" enzymes such as oxygenases, methyltransferases, or glycosyltransferases. nih.gov In the case of this compound, the key structural feature—the unsaturated alkyl chain—is incorporated via the starter unit before the PKS reaction. Therefore, significant post-PKS modifications to this specific molecule are not widely documented. However, in other related compounds, enzymes can act on the resorcinol ring or the alkyl chain after its formation.
Genetic Regulation of Biosynthetic Genes (e.g., Alkylresorcinol Synthases, ARS-encoding genes)
While the specific genes for this compound biosynthesis in the Anacardiaceae family are not yet fully characterized, studies in model cereal plants provide a framework for their genetic regulation. In rye (Secale cereale) and rice (Oryza sativa), genes encoding Alkylresorcinol Synthases (ARS) have been identified and studied. nih.govnih.gov
Key findings from these studies include:
Gene Identification: ARS-encoding genes are members of the larger Type III PKS gene family. nih.gov
Gene Clustering: In rice, several potential ARS genes are located in a cluster on chromosome 5, suggesting coordinated regulation and potential functional diversification. nih.gov
Tissue-Specific Expression: The expression of ARS genes is often highly localized. For example, in cereals, they are predominantly expressed in specific layers of the grain kernel, such as the testa and inner pericarp. nih.gov
Developmental Regulation: Expression of different ARS genes can be tied to specific developmental stages, such as during seed maturation. nih.gov
It is highly probable that the biosynthesis of this compound in its native plant sources is similarly controlled by one or more specific ARS genes whose expression is tightly regulated both spatially and temporally.
| Gene Name/Locus ID | Organism | Chromosome Location | Key Research Finding |
|---|---|---|---|
| SecARS | Secale cereale (Rye) | 4R | Biochemical function confirmed by heterologous expression in yeast. nih.gov |
| LOC_Os05g12180 | Oryza sativa (Rice) | 5 | Part of a potential ARS gene cluster; expression enhanced during mid-stage seed development. nih.gov |
| LOC_Os10g08620 | Oryza sativa (Rice) | 10 | Expression enhanced during early-stage seed development. nih.gov |
Metabolic Fate and Biotransformation Studies in Research Models
Once synthesized, this compound, like other alkylresorcinols, can undergo metabolic transformation. While specific biotransformation studies on this unsaturated compound are limited, the metabolic fate of saturated alkylresorcinols has been investigated, primarily in mammalian models.
The primary route of metabolism is the β-oxidation of the alkyl side chain , similar to the degradation of fatty acids. nih.govnih.gov This process shortens the alkyl chain, leading to the formation of more water-soluble metabolites, such as 3,5-dihydroxy-phenylpropanoic acid (DHPPA) and 3,5-dihydroxybenzoic acid (DHBA), which can then be excreted. nih.govnih.gov It is plausible that the unsaturated chain of this compound would first be reduced to a saturated chain before or during the β-oxidation cascade.
In microbial contexts, the potential for biotransformation is vast. Microbes possess a wide array of enzymes capable of modifying phenolic compounds and hydrocarbons. Potential microbial transformations could include:
Hydrogenation: Reduction of the double bond in the alkyl chain.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring or the alkyl chain.
Ring cleavage: Degradation of the resorcinol ring.
Oxidation: Oxidation of the alkyl chain.
Studies on anaerobic bacteria have identified enzymes like alkylsuccinate synthase, which are involved in the degradation of alkanes, highlighting the diverse enzymatic capabilities within the microbial world for processing long-chain alkyl compounds. nih.gov
Chemical Synthesis and Derivatization Strategies for 5 Z Heptadec 8 Enyl Resorcinol Analogues
Total Synthesis Approaches for Alkylresorcinols (Academic Methodologies)
Total synthesis provides a versatile platform to construct the alkylresorcinol scaffold and introduce a wide variety of side chains, which is essential for analogues that are not available from natural sources.
The central challenge in the total synthesis of long-chain 5-alk(en)ylresorcinols is the formation of the carbon-carbon bond that connects the alkyl or alkenyl side chain to the resorcinol (B1680541) ring. beilstein-journals.org A variety of modern organic chemistry reactions have been employed to achieve this transformation.
Key Methodologies:
Wittig Reaction: This is the most frequently used method, typically involving the reaction of 3,5-dimethoxybenzaldehyde (B42067) with a suitable alkyl or alkenyl phosphonium (B103445) ylide. researchgate.net The resulting alkenyl-dimethoxybenzene is then demethylated to yield the final resorcinol. Modern variations utilize microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, often in aqueous media without the need for an inert atmosphere. beilstein-journals.org
Grignard and Alkyllithium Reactions: These classic organometallic methods involve the addition of a Grignard or alkyllithium reagent, derived from the desired side chain, to 3,5-dimethoxybenzaldehyde. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira coupling reactions represent powerful methods for forming the key C-C bond, offering high efficiency and functional group tolerance. researchgate.net
Retrosynthetic Analysis: A retrosynthetic analysis for 5-(Z-Heptadec-8-enyl)resorcinol, based on the common Wittig reaction strategy, illustrates the synthetic planning involved. The target molecule is conceptually disconnected at the most strategic bond, which is the one between the aromatic ring and the C1' of the side chain.
This disconnection reveals two key synthons: a nucleophilic C17 alkenyl fragment and an electrophilic C6 aromatic fragment. These synthons correspond to practical starting materials. The protected resorcinol unit is typically 3,5-dimethoxybenzaldehyde, and the C17 side chain is prepared as a triphenylphosphonium salt. In the forward synthesis, the phosphonium salt is converted to its ylide, which then reacts with the aldehyde in a Wittig olefination to form the C=C double bond and the complete carbon skeleton. A final deprotection step (demethylation) unmasks the phenolic hydroxyl groups to yield the target compound.
For unsaturated analogues like this compound, controlling the geometry of the double bond is a critical synthetic challenge. The (Z) or cis configuration of the C8'-C9' double bond is a key structural feature.
The stereochemical outcome of the Wittig reaction is highly dependent on the reactivity of the phosphonium ylide and the reaction conditions.
Non-stabilized ylides generally favor the formation of (Z)-alkenes, especially in salt-free conditions at low temperatures. This makes them a primary choice for synthesizing the natural (Z)-isomer of the target compound.
Semi-stabilized ylides , such as the one used in some microwave-assisted syntheses, can produce mixtures of (E) and (Z) isomers. beilstein-journals.orgresearchgate.net The ratio can be influenced by the choice of solvent and base.
Achieving high stereoselectivity often requires careful optimization of the reaction. Alternative olefination methods, such as the Julia-Kocienski olefination, can also be employed to provide better control over the double bond geometry, allowing for the selective synthesis of either the (E) or (Z) isomer. researchgate.net This stereocontrol is crucial, as the geometry of the double bond can significantly influence the biological activity of the molecule.
Semi-Synthesis from Natural Precursors
Semi-synthesis leverages complex molecules isolated from nature as advanced starting materials. This approach can be more efficient than total synthesis, as the natural precursor already contains a significant portion of the target structure, such as the resorcinol ring and the long alkyl chain.
Several natural products are viable precursors for 5-alkenylresorcinol analogues:
Anacardic Acids and Cardols: Cashew nut shell liquid is a rich source of phenolic lipids, including anacardic acids (which are 6-alkylsalicylic acids) and cardols (5-alkenylresorcinols). researchgate.net Anacardic acids can be decarboxylated to yield the corresponding alkylphenols (cardanols), while cardols are already 5-alkenylresorcinols and can be used directly or modified. researchgate.net
Alkylresorcylic Acids: In many plants, alkylresorcinols are biosynthesized from alkylresorcylic acids. These carboxylated precursors are often unstable and readily decarboxylate non-enzymatically to yield the final alkylresorcinol product. nih.gov Isolation of these natural acids provides a direct semi-synthetic route.
Modification of Natural Alkylresorcinols: A natural alkylresorcinol can be chemically modified to create new analogues. For instance, a reported strategy involves taking a naturally occurring C15 alkylresorcinol, cleaving a double bond within its chain via ozonolysis, and then using the resulting aldehyde fragment in a Wittig reaction with a different ylide to build a new, non-natural side chain. beilstein-journals.org This highlights how natural products can serve as versatile starting points for generating chemical diversity.
Derivatization for Structure-Activity Relationship (SAR) Studies
To investigate how the structure of this compound relates to its biological function, chemists synthesize a variety of derivatives or analogues. By systematically modifying parts of the molecule and observing the effect on activity, researchers can identify the key structural features required for its biological effects.
SAR studies often begin by synthesizing analogues with systematic variations to the alkyl side chain, as its length and degree of saturation are known to be critical for biological activity. Total synthesis methods are particularly well-suited for this purpose.
| Analogue Type | Modification | Purpose of Synthesis |
| Chain Length Variants | Synthesis of homologues with different chain lengths (e.g., C15:0, C19:0, C21:0, C23:0, C25:0). beilstein-journals.org | To determine the optimal chain length for a specific biological activity. |
| Saturation Variants | Synthesis of fully saturated (alkyl) versions or analogues with multiple double bonds. | To probe the importance of the double bond for activity and membrane interaction. |
| Stereochemical Variants | Synthesis of the (E)-isomer of 5-(heptadec-8-enyl)resorcinol. researchgate.net | To determine if the biological activity is specific to the (Z)-geometry. |
| Branched-Chain Variants | Synthesis of analogues with branched chains (e.g., iso- and anteiso-configurations). nih.gov | To investigate how the shape of the hydrophobic tail affects molecular interactions. |
Introducing specific functional groups into the alkylresorcinol structure is a powerful strategy for probing molecular interactions and modifying the compound's properties.
Hapten Derivatives: For the development of immunochemical detection methods, alkylresorcinols have been derivatized to function as haptens. This typically involves introducing a linker with a terminal carboxylic acid (-COOH) group onto the resorcinol ring or the alkyl chain. beilstein-journals.org This functional group allows the molecule to be covalently attached to a carrier protein, which is necessary to elicit an antibody response for use in assays like ELISA.
Solubility-Enhancing Groups: To improve water solubility for biological assays, functional groups such as polyethylene (B3416737) glycol (PEG) have been attached to the resorcinol core. beilstein-journals.org
Metabolic Probes: The metabolism of alkylresorcinols in the body often involves oxidation of the alkyl chain, for example, by introducing a hydroxyl group at the terminal (ω) position. nih.gov The chemical synthesis of these potential metabolites allows researchers to study their biological activity directly and to investigate the enzymes involved in their formation. nih.gov
Fluorescent Tags and Biotin (B1667282) Labels: For cellular imaging or affinity purification experiments, fluorescent dyes or biotin tags can be attached to the molecule. This allows for the visualization of the compound's location within cells or the identification of its protein binding partners.
Green Chemistry Principles in this compound Synthesis Research
The synthesis of this compound and its analogues is increasingly being viewed through the lens of green chemistry. This approach emphasizes the use of principles that reduce or eliminate hazardous substances in the design, manufacture, and application of chemical products. Research in this area focuses on developing more sustainable and environmentally benign synthetic routes by improving atom economy, utilizing renewable feedstocks, employing safer solvents, and exploring alternative energy sources and biocatalysis.
Renewable Feedstocks and Biocatalysis
A cornerstone of green chemistry is the use of renewable starting materials. greenchemistry-toolkit.org this compound itself is a naturally occurring phenolic lipid found in various plants and bacteria. beilstein-journals.orgnih.gov The natural biosynthetic pathway involves type III polyketide synthases (PKSs), which use acyl-CoA as a starter and malonyl-CoA as an extender substrate for iterative decarboxylative condensation reactions, followed by cyclization to form the aromatic ring. nih.gov
This natural process inspires the use of biocatalysis in synthetic strategies, which aligns with green chemistry principles by offering high selectivity under mild conditions. Research has shown that various bacterial, fungal, and plant PKSs can be used to synthesize the core structure of 5-alkylresorcinols. nih.gov For instance, enzymes like ArsB from Azotobacter vinelandii and ORAS from Neurospora crassa can produce bis-5-alkylresorcinols from specific starter and extender units. nih.gov This enzymatic approach presents a promising green alternative to traditional multi-step organic syntheses, which often require harsh conditions and protecting groups. nih.gov
Table 1: Examples of Biocatalysts in Resorcinolic Lipid Synthesis
| Enzyme System | Organism Source | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Type III PKSs | Plants, Fungi, Bacteria | Acyl-CoA, Malonyl-CoA | 5-Alkylresorcinols | nih.gov |
| ArsB | Azotobacter vinelandii | Alkanedioic acid dithioester, Malonyl-CoA | bis-5-Alkylresorcinol | nih.gov |
| ORAS | Neurospora crassa | Alkanedioic acid dithioester, Malonyl-CoA | bis-5-Alkylresorcinol | nih.gov |
Improving Synthetic Efficiency: Atom Economy and Greener Routes
The concept of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. numberanalytics.comjocpr.com Traditional syntheses of 5-alkylresorcinols, such as those employing Grignard or alkyllithium reagents with 3,5-dimethoxybenzaldehyde, often suffer from low to moderate yields (18-48%) and poor atom economy due to the formation of stoichiometric byproducts. beilstein-journals.orgresearchgate.net
More recent synthetic strategies focus on addition and cyclization reactions that are inherently more atom-economical. For example, a method involving a Michael addition between an α,β-unsaturated ketone and a malonate diester, followed by cyclization and aromatization, offers a more concise route. researchgate.netgoogle.com
Another significant advancement is the use of the Wittig reaction under greener conditions. Researchers have developed a microwave-assisted Wittig reaction between a semi-stabilized ylid and long-chain alkanals in an aqueous medium (0.1 M K₂CO₃). beilstein-journals.orgresearchgate.net This method avoids the use of hazardous organic solvents and does not require an inert atmosphere. beilstein-journals.org The use of microwave irradiation as an alternative energy source dramatically reduces reaction times from hours to minutes while providing good to excellent yields (66-89%). beilstein-journals.orgresearchgate.net
Table 2: Comparison of Synthetic Methods for 5-Alkylresorcinol Analogues
| Synthetic Method | Key Reagents | Solvent(s) | Conditions | Yield | Green Chemistry Aspects | Reference |
|---|---|---|---|---|---|---|
| Grignard/Alkyllithium | 3,5-dimethoxybenzaldehyde | Organic Solvents | N/A | 18-48% | Poor atom economy | beilstein-journals.orgresearchgate.net |
| Michael Addition/Cyclization | Ethyl (E)-2-undecenoate, Ethyl acetoacetate | Methanol (B129727), Chloroform | Reflux | 60% (adduct) | Potentially more atom-economical than Grignard | researchgate.net |
Safer Solvents and Solvent-Free Conditions
The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. researchgate.net The development of syntheses in water, as seen in the microwave-assisted Wittig reaction, is a major step forward. beilstein-journals.org Even when starting materials are not fully soluble, the reactions can proceed efficiently. beilstein-journals.org
Furthermore, research into solvent-free reaction conditions represents an ideal green chemistry scenario. youtube.com In the broader context of lipid chemistry, enzymatic acidolysis reactions for producing structured lipids have been successfully performed in solvent-free systems, using fluidized bed reactors. nih.govresearchgate.net These approaches, often catalyzed by immobilized enzymes, minimize waste and simplify product purification. nih.gov Developing similar solvent-free methods for the synthesis of this compound is a key future goal for applying green chemistry principles.
Molecular Mechanisms and Structure Activity Relationship Sar Studies of 5 Z Heptadec 8 Enyl Resorcinol
Investigation of Molecular Targets and Ligand Interactions
The specific molecular interactions of 5-(Z-Heptadec-8-enyl)resorcinol are not extensively documented in publicly available research. However, studies on the broader class of 5-alkylresorcinols (ARs), to which this compound belongs, provide insights into its potential molecular targets and ligand interactions. ARs are phenolic lipids known for a range of biological activities, and their mechanisms of action are an active area of investigation.
While direct studies on this compound are limited, research on 5-alkylresorcinols suggests potential interactions with various enzymes. For instance, ARs have been reported to interact with digestive enzymes. nih.gov Their amphiphilic nature, consisting of a hydrophilic resorcinol (B1680541) ring and a hydrophobic alkyl chain, allows them to interact with proteins like enzymes. nih.govmdpi.com
Some studies indicate that 5-alkylresorcinols can act as inhibitors of certain enzymes, such as trypsin. nih.gov The hydrophobic alkyl chains of ARs are capable of reacting with human digestive enzymes, which includes trypsin. nih.gov
Regarding enzymes that produce reactive oxygen species (ROS), some secondary antioxidants can inhibit these enzymes, such as lipoxygenases and xanthine (B1682287) oxidase, leading to a reduction in oxidative stress. rsc.org While not directly demonstrated for this compound, the known antioxidant properties of alkylresorcinols suggest a potential for interaction with ROS-producing enzymes. rsc.orgnih.gov
| Enzyme Target | Observed Effect of 5-Alkylresorcinols | Reference |
| Trypsin | Inhibition | nih.gov |
| ROS-producing enzymes (general) | Potential for inhibition by secondary antioxidants | rsc.org |
There is currently no publicly available scientific literature detailing the interaction of this compound or the broader class of 5-alkylresorcinols with the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G protein-coupled receptor involved in pro-inflammatory responses. nih.gov
These in silico analyses suggest that the physiological activities of ARs are related to their ability to interact with multiple protein targets. The primary forces driving these interactions are believed to be hydrogen bonds and van der Waals forces. consensus.app Core protein targets identified for some alkylresorcinols include HSP90AA1, EP300, HSP90AB1, and ERBB2. consensus.app
| Alkylresorcinol Type | Identified Potential Protein Targets | Primary Interaction Forces |
| AR-C17, AR-C19, AR-C21 and their metabolites | HSP90AA1, EP300, HSP90AB1, ERBB2 | Hydrogen bonds, van der Waals forces |
Elucidation of Intracellular Signaling Pathway Modulation
Research into the effects of 5-alkylresorcinols on intracellular signaling pathways has revealed their involvement in critical cellular processes, including oxidative stress response, cell proliferation, and apoptosis.
Wheat bran alkylresorcinols have demonstrated neuroprotective effects by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant-response element (ARE) pathway. nih.gov Pretreatment with ARs was found to alleviate cell death and reduce intracellular reactive oxygen species (ROS) levels under conditions of oxidative stress. nih.gov This neuroprotective effect was associated with an increase in the nuclear translocation of Nrf2 and the upregulation of downstream antioxidant enzymes, including heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1. nih.gov
Furthermore, computational studies have highlighted the potential of alkylresorcinols to act as both primary and secondary antioxidants. rsc.org As primary antioxidants, they can scavenge free radicals. As secondary antioxidants, they may chelate metal ions and inhibit ROS-producing enzymes, thereby mitigating oxidative damage. rsc.org
Studies on 5-alkylresorcinols have demonstrated their potential to inhibit the proliferation of cancer cells and induce apoptosis through the modulation of specific signaling pathways.
In colorectal cancer cells, 5-alkylresorcinols have been shown to suppress the TLR4/MYD88/NF-κB signaling pathway. nih.gov This suppression is accompanied by the activation of Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1). nih.gov The activation of HCLS1 and subsequent inhibition of the TLR4/MYD88/NF-κB pathway contribute to the anti-proliferative effects of 5-alkylresorcinols in these cancer cells. nih.gov Specifically, 5ARs were found to significantly promote the expression of HCLS1 while inhibiting the expression of TLR4, MyD88, and p-p65. nih.gov
The antiproliferative activity of ARs has also been observed in prostate cancer cells, where extracts rich in these compounds induced apoptosis and inhibited cell proliferation. mdpi.com The underlying mechanisms are thought to involve mitochondrial dysfunction, modulation of oxidative stress, and disruption of the cell cycle. mdpi.com In human hepatocarcinoma cell lines, 5-alkylresorcinols induced DNA fragmentation and nuclear condensation, which are characteristic features of apoptosis. nih.gov This induction of cell death appeared to be independent of the tumor suppressor protein p53. nih.gov
| Cell Type | Signaling Pathway/Mechanism | Effect |
| Colorectal Cancer Cells | TLR4/MYD88/NF-κB | Suppression |
| Colorectal Cancer Cells | HCLS1 | Activation |
| Prostate Cancer Cells | Mitochondrial Dysfunction, Oxidative Stress, Cell Cycle Disruption | Induction of Apoptosis |
| Human Hepatocarcinoma Cells | DNA Fragmentation, Nuclear Condensation | Induction of Apoptosis (p53-independent) |
Mechanisms of DNA Relaxation/Cleavage
While direct evidence for this compound inducing DNA relaxation through topoisomerase interaction is not extensively documented, studies on related alkylresorcinols suggest mechanisms of DNA damage. The antitumor action of alkylresorcinols is thought to involve the destruction of DNA within tumor cells and the hindrance of DNA repair processes. researchgate.net This can lead to an increase in cell death due to genetic toxicity, thereby inhibiting the proliferation of new cancer cells. researchgate.net
In studies on human hepatocarcinoma cell lines, 5-alkylresorcinols have been shown to cause DNA fragmentation and nuclear condensation, which are characteristic features of apoptosis (programmed cell death). nih.gov The induction of apoptosis appears to be a key mechanism of their cytotoxic effects. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity of this compound is intrinsically linked to its chemical structure, particularly the length and saturation of its alkyl chain and the nature of the resorcinol moiety.
The length and saturation of the alkyl chain are critical determinants of the biological activity of 5-alkylresorcinols. For instance, the ability of some dihydroxyalkylbenzenes to inhibit DNA polymerase beta, a key enzyme in DNA repair, is dependent on the length of the alkyl substituent.
The presence of unsaturation in the alkyl chain may also play a role in the molecule's interaction with DNA. It is hypothesized that the double bond can influence the orientation of the alkyl chain, potentially facilitating a hydrophobic association within the minor groove of the DNA helix. nih.gov
| Alkyl Chain Feature | Impact on Biological Activity | Example Activity |
|---|---|---|
| Chain Length | Critical for enzyme inhibition | Inhibition of DNA polymerase beta |
| Unsaturation | May facilitate DNA interaction | Potential for hydrophobic association in DNA minor groove |
The resorcinol moiety, with its two hydroxyl groups, is a key pharmacophore in many biologically active molecules. In the context of tyrosinase inhibitors, the resorcinol group is a well-established motif responsible for their inhibitory activity. nih.gov Modification of these hydroxyl groups, for example through methylation or glycosylation, can significantly alter the biological properties of the compound.
For alkylresorcinols, the hydroxyl groups on the phenolic ring are sites for metabolic conjugation with amino acids, glucuronide, or sulfate (B86663) groups. nih.gov These modifications increase the water solubility of the compounds, facilitating their excretion.
Computational Chemistry and Chemoinformatics in this compound Research
Computational approaches are increasingly being used to understand the molecular mechanisms and predict the biological activities of compounds like this compound.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to investigate its potential interactions with biological targets such as enzymes or DNA. For example, in the study of tyrosinase inhibitors, molecular docking has been used to correlate predicted inhibitory activity with measured activity, helping to validate homology models of the enzyme. nih.gov
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. MD simulations of this compound could be used to study its behavior in different environments, such as in solution or embedded within a lipid bilayer, which is relevant to its interaction with cell membranes.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. wikipedia.org The development of QSAR models for alkylresorcinols could enable the prediction of the biological activities of new, unsynthesized derivatives. wikipedia.org A QSAR study would typically involve calculating a set of molecular descriptors for a series of alkylresorcinols with known activities and then using statistical methods to build a predictive model.
| Computational Technique | Application to this compound Research |
|---|---|
| Molecular Docking | Predicting binding modes with biological targets (e.g., enzymes, DNA). |
| Molecular Dynamics | Simulating behavior in biological environments (e.g., cell membranes). |
| QSAR Modeling | Predicting the biological activity of novel alkylresorcinol derivatives. |
In Silico Studies for Mechanistic Prediction
While direct in silico studies specifically targeting this compound are not extensively documented in publicly available literature, computational approaches are invaluable for predicting the molecular mechanisms of related alkylresorcinols. These studies provide a framework for understanding how this compound might interact with biological systems at a molecular level. Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and network pharmacology have been successfully applied to similar phenolic lipids to elucidate their mechanisms of action.
Computational assessments of other alkylresorcinols, such as olivetol (B132274) and olivetolic acid, have shed light on their antioxidant potential through thermodynamic and kinetic calculations. nih.gov These studies investigate the free radical scavenging capacity of the molecules, a key aspect of their biological activity. nih.gov For instance, such analyses can determine the primary mechanism of antioxidant action, whether it be through formal hydrogen transfer (FHT) or single electron transfer (SET), in different physiological environments like polar and lipid media. nih.gov
Molecular docking is a particularly powerful tool for predicting the binding affinity and interaction patterns of a ligand with a protein target. In studies of related alkylresorcinols, docking has been used to evaluate their affinity for enzymes involved in the production of reactive oxygen species (ROS), such as myeloperoxidase, cytochrome P450, lipoxygenase, and xanthine oxidase. nih.gov This approach helps to identify potential molecular targets and provides insights into the structural basis for the compound's activity. The predicted interactions, often involving hydrogen bonds and van der Waals forces, are crucial for understanding the stability of the ligand-protein complex. consensus.app
Furthermore, reverse virtual screening and network pharmacology have been employed to explore the broader physiological and functional mechanisms of alkylresorcinols found in sources like wheat. consensus.app This strategy allows for the identification of multiple potential protein targets and the elucidation of the key biological pathways that may be modulated by these compounds. consensus.app For example, such studies have identified core targets like heat shock proteins and receptor tyrosine-protein kinases, and have implicated pathways related to cancer, lipid metabolism, and cellular differentiation. consensus.app
These computational techniques offer a predictive lens through which the mechanistic pathways of this compound can be hypothesized. The data generated from such in silico models are instrumental in guiding further experimental validation and in understanding the structure-activity relationships that govern the biological effects of this class of compounds.
| Computational Method | Predicted Mechanistic Insight | Examples of Potential Targets for this compound (by analogy) |
| Thermodynamic and Kinetic Calculations | Elucidation of antioxidant mechanisms (e.g., FHT vs. SET) and free radical scavenging potency in different physiological media. | Reactive Oxygen Species (ROS) such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. |
| Molecular Docking | Prediction of binding affinity and specific molecular interactions with protein targets. Identification of key amino acid residues involved in binding. | ROS-producing enzymes (e.g., Myeloperoxidase, Cytochrome P450, Lipoxygenase, Xanthine Oxidase). nih.gov |
| Reverse Virtual Screening & Network Pharmacology | Identification of multiple potential protein targets and the biological pathways they modulate. consensus.app | Heat Shock Proteins (e.g., HSP90AA1, HSP90AB1), Kinases (e.g., ERBB2), and other proteins involved in cancer and metabolic pathways. consensus.app |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of the chemical structure of a series of related compounds with their biological activity to predict the activity of new compounds. | Not directly applicable to a single compound but would be relevant in the context of synthesizing and testing derivatives of this compound. |
Advanced Analytical Methodologies in 5 Z Heptadec 8 Enyl Resorcinol Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating 5-(Z-Heptadec-8-enyl)resorcinol from other related alkylresorcinols and plant metabolites. nih.gov The choice of technique depends on the analytical goal, whether it is precise quantification or preparative isolation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of alkylresorcinols. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating these compounds. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. nih.gov
The separation is achieved by carefully controlling the composition of the mobile phase, which often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.comugm.ac.id The long, nonpolar heptadecenyl chain of this compound interacts strongly with the C18 stationary phase, allowing for its separation from more polar or less lipophilic compounds. Quantification is typically performed using a UV detector, with detection wavelengths set around 280 nm. nih.gov The method's parameters can be optimized to achieve desired retention times and resolution from other analytes. researchgate.netresearchgate.net
| Parameter | Typical Conditions | Purpose |
| Column | Alltima C18 (5 µm; 4.6 mm × 250 mm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture | Eluent to carry the sample through the column. Gradient or isocratic elution can be used to optimize separation. |
| Flow Rate | 0.6 - 1.0 mL/min | Controls the speed of the mobile phase and influences retention time and resolution. |
| Detection | UV at 280 nm | Allows for quantification based on the absorbance of the resorcinol (B1680541) ring. |
| Temperature | Ambient | Column temperature is maintained to ensure reproducible results. |
This table presents example parameters for the HPLC analysis of resorcinol derivatives, which are applicable to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of alkylresorcinols, providing both high-resolution separation and definitive mass identification. nih.gov However, due to the two polar hydroxyl (-OH) groups on the resorcinol ring, this compound has low volatility and is not directly amenable to GC analysis.
A critical prerequisite for GC-MS analysis is a derivatization step. researchgate.net The most common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a nonpolar silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). This process increases the molecule's volatility and thermal stability, making it suitable for injection into the gas chromatograph. grafiati.com
Once derivatized, the compound is separated on a long, nonpolar capillary column. The mass spectrometer then detects the eluted compound, providing a mass spectrum that serves as a chemical fingerprint. The fragmentation pattern of alkylresorcinols is characteristic; for instance, cleavage of the bond between the first and second carbon of the alkyl chain and fragmentation of the aromatic ring often yield specific ions that aid in identification. csic.es
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering much faster analysis times and superior resolution. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.
HPLC methods developed for this compound can be readily transferred to a UHPLC system. sielc.com The principles of separation remain the same (e.g., reversed-phase), but the run times can be reduced dramatically without sacrificing, and often improving, the quality of the separation. This high-throughput capability makes UHPLC an ideal technique for screening large numbers of samples or for complex mixture analysis where high peak capacity is essential.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com As a phenolic lipid, this compound is an excellent candidate for SFC analysis. mdpi.com This technique bridges the gap between gas and liquid chromatography and is particularly effective for the separation of lipids. mdpi.com
In SFC, supercritical CO2 is often mixed with a small amount of a polar organic co-solvent, such as methanol, to modify its solvating power. mdpi.com This mobile phase has low viscosity and high diffusivity, which allows for very fast and efficient separations at lower pressures than UHPLC. chromatographyonline.com SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents compared to HPLC. chromatographyonline.com It provides an orthogonal separation mechanism to reversed-phase LC, making it a valuable tool for comprehensive analysis. chromatographyonline.com
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
While chromatography separates the compound, spectroscopy is used to determine its precise chemical structure and confirm its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. science.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the entire molecular structure.
¹H NMR (Proton NMR): This experiment provides information about the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the aromatic ring, the two olefinic protons at the C8-C9 double bond, the methylene (B1212753) protons adjacent to the aromatic ring and the double bond, the long chain of aliphatic methylene groups, and the terminal methyl group. The coupling constants between the olefinic protons are used to confirm the Z (cis) configuration of the double bond.
¹³C NMR (Carbon-13 NMR): This experiment identifies all the unique carbon atoms in the molecule. The spectrum would display distinct signals for the two hydroxyl-bearing aromatic carbons, the four other aromatic carbons, the two olefinic carbons of the double bond, and the various carbons of the long alkyl side chain.
2D NMR (HSQC and HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, mapping out all the C-H bonds.
| Nucleus | Structural Moiety | Typical Chemical Shift (δ) Range (ppm) | Information Provided |
| ¹H | Phenolic -OH | 4.5 - 8.0 | Presence of hydroxyl groups. |
| ¹H | Aromatic -CH | 6.0 - 7.5 | Signals for the resorcinol ring protons. |
| ¹H | Olefinic -CH=CH- | 5.0 - 5.5 | Location and stereochemistry of the double bond. |
| ¹H | Benzylic -CH₂-Ar | 2.4 - 2.6 | Protons on the carbon attached to the ring. |
| ¹H | Aliphatic -CH₂- | 1.2 - 1.6 | Bulk of the long alkyl chain. |
| ¹H | Terminal -CH₃ | 0.8 - 1.0 | End of the alkyl chain. |
| ¹³C | Aromatic C-OH | 155 - 160 | Carbons attached to hydroxyl groups. |
| ¹³C | Aromatic C-H / C-C | 100 - 145 | Other carbons of the resorcinol ring. |
| ¹³C | Olefinic C=C | 125 - 135 | Carbons involved in the double bond. |
| ¹³C | Aliphatic C-Chain | 14 - 40 | Carbons of the alkyl chain. |
This table presents typical chemical shift ranges for the key functional groups in alkylresorcinols, applicable to the analysis of this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRESI-MS)
Mass spectrometry (MS) serves as a cornerstone analytical technique for the structural elucidation and quantification of this compound and related alkylresorcinols. High-resolution mass spectrometry, particularly with electrospray ionization (HRESI-MS), has been instrumental in confirming the molecular formula of this compound, C₂₃H₃₈O₂, by providing highly accurate mass measurements of the molecular ion.
The fragmentation of alkylresorcinols under mass spectrometric analysis follows characteristic pathways that facilitate their identification. In collision-induced dissociation (CID) experiments, a key fragmentation event for 5-n-alkylresorcinols is the cleavage of the bond beta to the aromatic ring. This occurs via a McLafferty-type rearrangement, leading to the formation of a prominent tropylium-like ion. This fragmentation is a diagnostic feature for the entire class of 5-substituted resorcinolic lipids.
For this compound, tandem MS (MS/MS) experiments would reveal a specific fragmentation pattern. While a detailed experimental mass spectrum for this specific compound is not widely published, based on the known fragmentation of similar alkylresorcinols, a characteristic ion at m/z 124, corresponding to the dihydroxy tropylium (B1234903) ion, is expected. Other significant fragments would arise from cleavages along the unsaturated alkyl chain, which can help in pinpointing the location of the double bond. High-resolution analysis of these fragment ions further solidifies the structural assignment.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion Type | Predicted m/z | Description |
|---|---|---|
| [M-H]⁻ | 345.2794 | Deprotonated molecular ion in negative ion mode. |
| Dihydroxy tropylium ion | 124 | Characteristic fragment from cleavage beta to the resorcinol ring. |
| Resorcinol fragment | 110 | Represents the basic resorcinol moiety. |
| Alkyl chain fragments | Variable | Ions resulting from cleavages along the C17 alkenyl side chain. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of an alkylresorcinol is characterized by several key absorption bands. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups, often showing signs of hydrogen bonding. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching absorptions within the 1450-1600 cm⁻¹ range. The long aliphatic chain gives rise to strong C-H stretching bands for CH₂ and CH₃ groups between 2850 and 2960 cm⁻¹. For this compound specifically, a weak absorption around 3010 cm⁻¹ would correspond to the =C-H stretching of the cis-double bond, and a C=C stretching vibration would be expected around 1655 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the resorcinol chromophore. Alkylresorcinols typically exhibit characteristic dual absorption maxima. Research on various alkylresorcinols extracted from wheat bran shows these maxima occur around 274–276 nm and 280–281 nm mdpi.com. These absorptions are due to π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands are generally insensitive to the length or saturation of the alkyl chain, as it does not participate in the chromophoric system.
Table 2: Characteristic Spectroscopic Data for Alkylresorcinols
| Spectroscopic Technique | Feature | Characteristic Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| Infrared (IR) | O-H stretch (phenolic) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | ~3030 | |
| C-H stretch (aliphatic) | 2850 - 2960 | |
| C=C stretch (aromatic) | 1450 - 1600 | |
| C=C stretch (alkenyl) | ~1655 | |
| Ultraviolet-Visible (UV-Vis) | π → π* transition | 274 - 281 |
Metabolomics and Lipidomics Approaches for Profiling this compound and Related Compounds
Metabolomics and lipidomics are powerful "omics" technologies used for the comprehensive analysis of small molecules and lipids within a biological system. These approaches are increasingly applied to profile this compound and its related compounds in complex matrices such as cereal grains, plant tissues, and human biofluids.
The typical workflow involves untargeted or targeted analysis using advanced analytical platforms, primarily liquid chromatography coupled with mass spectrometry (LC-MS). Ultra-high performance liquid chromatography (UPLC) is often employed for its superior resolution and speed in separating the various alkylresorcinol homologues, which can differ by chain length, degree of unsaturation, and other modifications nih.govnih.gov.
In a lipidomics context, alkylresorcinols are extracted from the sample along with other lipids using solvent systems like chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol. The subsequent LC-MS analysis, often using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), allows for the detection and quantification of a wide range of lipid species, including this compound. The data acquired provides a detailed snapshot of the lipidome, enabling researchers to study how the profile of these phenolic lipids changes in response to genetic or environmental factors.
Data processing involves sophisticated software for peak picking, alignment, and annotation. Identification is confirmed by matching retention times and mass spectral data (including accurate mass and fragmentation patterns) with authentic standards or spectral libraries. These methodologies have been crucial in identifying alkylresorcinols as biomarkers for whole-grain intake in human nutritional studies acs.org.
Imaging Mass Spectrometry for Spatial Distribution Studies
Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most commonly used IMS technique for this purpose and has been successfully applied to study the localization of lipids in plant tissues, including seeds mdpi.comd-nb.inforesearchgate.net.
In the context of this compound research, MALDI imaging can map its distribution and that of other alkylresorcinol homologues within a cereal grain. To perform the analysis, a thin cross-section of the grain is mounted on a conductive slide and coated with a suitable matrix material that absorbs laser energy. A pulsed laser is then rastered across the tissue surface, desorbing and ionizing molecules at each point. The mass spectrometer collects a full mass spectrum for each pixel, creating a molecular map of the tissue.
Studies using this technique on wheat kernels have revealed that alkylresorcinols are not uniformly distributed. They are primarily localized in the outer layers of the grain, specifically the testa and the outer pericarp nih.gov. This localization is consistent with their proposed role in protecting the grain. By providing such detailed spatial information, IMS offers unique insights into the biological functions and metabolic pathways of this compound and related compounds within the plant. This technology is invaluable for understanding tissue-specific metabolism and accumulation of these important phenolic lipids d-nb.infonih.gov.
Biotechnological and Green Chemistry Perspectives in 5 Z Heptadec 8 Enyl Resorcinol Research
Microbial and Plant Cell Culture for Enhanced Production
The natural abundance of 5-(Z)-Heptadec-8-enyl)resorcinol can be limited, making traditional extraction from plant sources inefficient for large-scale research or commercial purposes. nih.gov Biotechnological production methods using microbial and plant cell cultures offer a promising alternative for enhanced and controlled synthesis.
Alkylresorcinols, the class of compounds to which 5-(Z)-Heptadec-8-enyl)resorcinol belongs, are known to be synthesized by a variety of organisms, including bacteria, fungi, and higher plants. nih.gov This inherent biosynthetic capability provides a foundation for developing fermentation and cell culture-based production platforms. Researchers are exploring the use of microorganisms that naturally produce similar compounds as hosts for genetic engineering, aiming to tailor their metabolic pathways to specifically synthesize 5-(Z)-Heptadec-8-enyl)resorcinol.
Plant cell culture is another avenue being investigated. By establishing cell lines from plants known to produce this compound, such as those from the Anacardiaceae family or Ardisia maculosa, it may be possible to cultivate these cells in bioreactors under optimized conditions to maximize yield. biosynth.com This approach offers several advantages over traditional agriculture, including independence from geographical and climatic constraints, a more controlled production environment, and the potential for higher purity of the target compound.
Table 1: Comparison of Production Strategies
| Feature | Microbial Fermentation | Plant Cell Culture | Traditional Extraction |
| Scalability | High | Moderate to High | Low to Moderate |
| Control over Production | High | High | Low |
| Purity of Product | Potentially High | Potentially High | Variable, often requires extensive purification |
| Environmental Impact | Lower resource intensity | Lower land use | Dependent on cultivation practices |
| Feedstock | Simple sugars, industrial byproducts | Specific growth media | Plant biomass |
Biosynthetic Engineering and Synthetic Biology Approaches
Metabolic engineering and synthetic biology are powerful tools being applied to rationally design and optimize biological systems for the production of desired chemicals. lbl.gov In the context of 5-(Z)-Heptadec-8-enyl)resorcinol, these approaches aim to manipulate the genetic and metabolic machinery of host organisms to enhance its synthesis. lbl.gov
The biosynthesis of alkylresorcinols involves type III polyketide synthases (PKSs). nih.gov These enzymes utilize a starter molecule, typically a fatty acyl-CoA, and iteratively add two-carbon units from malonyl-CoA to build the polyketide chain, which is then cyclized to form the resorcinol (B1680541) ring. nih.gov The specific structure of the final product, including the length and saturation of the alkyl chain, is determined by the specific PKS and the availability of the fatty acyl-CoA precursor.
Researchers are actively investigating the specific enzymes involved in the biosynthesis of 5-(Z)-Heptadec-8-enyl)resorcinol. researchgate.net By identifying and characterizing the relevant PKSs and fatty acid desaturases, it becomes possible to engineer microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce this compound. lbl.gov This involves introducing the genes for these enzymes into the host organism and optimizing the metabolic pathways to ensure a sufficient supply of the necessary precursors. lbl.gov Synthetic biology principles can be used to create novel genetic circuits that control the expression of these genes, allowing for fine-tuned regulation of the production process. wur.nl
Table 2: Key Enzymatic Steps in Biosynthesis
| Step | Enzyme Class | Function | Relevance to 5-(Z)-Heptadec-8-enyl)resorcinol |
| Chain Initiation | Fatty Acyl-CoA Synthetase | Activates fatty acids to their CoA esters | Provides the (Z)-heptadec-8-enoyl-CoA starter unit |
| Chain Elongation & Cyclization | Type III Polyketide Synthase (PKS) | Catalyzes the iterative condensation of malonyl-CoA and cyclization to form the resorcinol ring | A specific alkylresorcinol synthase (ARS) is required for this transformation |
| Unsaturation | Fatty Acid Desaturase | Introduces the double bond at the C-8 position of the fatty acid chain | Crucial for the synthesis of the unsaturated alkyl chain |
Sustainable Extraction and Purification Methods for Research Material
For obtaining 5-(Z)-Heptadec-8-enyl)resorcinol from its natural sources for initial research and as a reference standard, the development of sustainable extraction and purification methods is crucial to minimize environmental impact. researchgate.net Traditional methods often rely on large volumes of organic solvents and can be time-consuming. mdpi.com
Green chemistry principles are guiding the development of more environmentally friendly techniques. Accelerated Solvent Extraction (ASE) is one such method that has been shown to be effective for extracting alkylresorcinols from plant materials. usda.govacs.org ASE uses elevated temperatures and pressures to increase the efficiency of the extraction process, significantly reducing the amount of solvent and time required compared to conventional methods. acs.org
In terms of purification, techniques like centrifugal partition chromatography (CPC) and countercurrent chromatography (CCC) are gaining prominence. nih.gov These methods are based on the partitioning of solutes between two immiscible liquid phases and can be highly effective for separating complex mixtures of natural products. nih.gov They offer the advantage of being scalable and can often be operated with more benign solvent systems compared to traditional column chromatography. nih.gov The use of aqueous biphasic systems in these techniques further enhances their green credentials by reducing the reliance on volatile organic solvents. ua.pt
Table 3: Comparison of Extraction and Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure | Reduced solvent consumption and extraction time acs.org | Requires specialized equipment |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning | High sample capacity, scalable nih.gov | Lower resolution compared to CCC nih.gov |
| Countercurrent Chromatography (CCC) | Liquid-liquid partitioning | High resolution, no solid stationary phase nih.gov | Lower sample capacity than CPC nih.gov |
| Traditional Solvent Extraction | Maceration or Soxhlet extraction with organic solvents | Simple setup | Time-consuming, large solvent volumes mdpi.com |
Potential as a Platform Chemical in Academic Synthesis
Beyond its intrinsic biological properties, 5-(Z)-Heptadec-8-enyl)resorcinol holds potential as a platform chemical in academic synthesis. beilstein-journals.org Its structure, featuring a functionalized aromatic ring and a long, unsaturated alkyl chain, provides multiple reactive sites for chemical modification. This allows for the synthesis of a diverse range of derivatives with potentially novel properties.
The resorcinol moiety, with its two hydroxyl groups, can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of new functional groups onto the aromatic ring. The double bond in the heptadecenyl chain is also a key functional handle, enabling reactions such as oxidation, reduction, and addition reactions. For instance, the double bond could be cleaved to yield shorter-chain aldehydes or carboxylic acids, or it could be epoxidized to introduce new stereocenters.
The synthesis of novel analogs and derivatives of 5-(Z)-Heptadec-8-enyl)resorcinol is an active area of research. researchgate.net For example, the Wittig reaction has been employed as an efficient method for the synthesis of various long-chain 5-n-alkylresorcinols. beilstein-journals.org The development of such synthetic methodologies opens the door to creating libraries of related compounds that can be screened for enhanced biological activity or novel applications. The ability to systematically modify the structure of 5-(Z)-Heptadec-8-enyl)resorcinol makes it a valuable scaffold for medicinal chemistry and materials science research.
Future Directions and Emerging Research Avenues for 5 Z Heptadec 8 Enyl Resorcinol
Exploration of Novel Biological Activities and Target Pathways
The foundational bioactivities of 5-(Z-Heptadec-8-enyl)resorcinol, primarily its antimicrobial and cytotoxic effects, serve as the basis for future investigations into more specific and novel applications. biosynth.com The compound's amphipathic nature, allowing it to integrate into and disrupt microbial cell membranes, is a key mechanism of its antimicrobial action. biosynth.com This property is being explored for dermatological applications and as a natural alternative to synthetic preservatives. biosynth.com
Beyond this, its cytotoxic properties against cancer cells open a significant field of inquiry. Research indicates that it can induce apoptosis (programmed cell death) and interfere with cellular redox balance and mitochondrial function. Future research will likely focus on elucidating the precise molecular targets within these pathways. Identifying the specific proteins or signaling cascades affected by this compound could lead to the development of targeted cancer therapies.
Table 1: Known and Potential Biological Activities of this compound
| Biological Activity | Known Mechanism/Target | Potential Future Research Areas |
|---|---|---|
| Antimicrobial | Disrupts microbial cell membranes due to its amphipathic structure. biosynth.com | Investigation against antibiotic-resistant strains; Synergistic effects with existing antibiotics; Use in food preservation. |
| Cytotoxic | Induces apoptosis in cancer cells; Causes oxidative stress and mitochondrial dysfunction. | Identification of specific protein targets; Elucidation of signaling pathways (e.g., Bcl-2 family, caspases); In vivo efficacy in animal models. |
| Dermatological | Management of skin conditions associated with microbial infections. biosynth.com | Anti-inflammatory properties; Effects on skin barrier function; Formulation for topical delivery systems. |
| Antioxidant | Potential activity suggested by its phenolic resorcinol (B1680541) structure. | Quantification of radical scavenging activity compared to standards like Trolox; Role in mitigating oxidative stress-related diseases. |
Development of Advanced Analytical Probes and Biomarkers for Research
The development of tools to detect and quantify this compound and related compounds is crucial for advancing research. While this specific molecule is not yet established as a clinical biomarker, the broader class of 5-n-alkylresorcinols is recognized as a potential biomarker for whole-grain intake from sources like wheat and rye. beilstein-journals.org
Future efforts are anticipated in the following areas:
Hapten Synthesis and Immunoassays: An important avenue of research is the synthesis of hapten derivatives of alkylresorcinols. beilstein-journals.orgresearchgate.net A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. By creating a hapten of this compound, researchers can develop specific antibodies. These antibodies would be the cornerstone of highly sensitive immunochemical detection techniques, such as ELISA (enzyme-linked immunosorbent assay), enabling rapid and precise quantification of the compound in biological fluids or food products. beilstein-journals.org
Chemotaxonomic Markers: In plants like Ardisia maculosa, this compound is a dominant and unique constituent, setting it apart from cereals which contain saturated versions. This makes it a valuable chemotaxonomic marker, a chemical compound that serves to classify the plant. Advanced analytical methods can use this compound to identify plant species and understand their unique biosynthetic pathways.
Integration with Systems Biology and Omics Data
Systems biology offers a holistic approach to understanding the complex interactions within a biological system. By integrating multi-omics data (genomics, proteomics, metabolomics), researchers can move beyond a one-molecule, one-target approach to build a comprehensive picture of a compound's effects. For this compound, this represents a major future direction.
Although specific omics studies on this compound are not yet widely published, its known biological activities provide a clear rationale for their use:
Metabolomics: To investigate the cytotoxic effects of this compound, metabolomics can be used to profile the global changes in a cancer cell's metabolism after treatment. This could reveal which metabolic pathways are most significantly disrupted, providing clues to its mechanism of action.
Proteomics: Following treatment with the compound, proteomics can identify changes in protein expression and post-translational modifications. This could directly pinpoint the protein targets involved in apoptosis or mitochondrial dysfunction that are modulated by the compound.
Transcriptomics: Analyzing changes in gene expression via transcriptomics would reveal the upstream regulatory pathways affected by this compound, offering a broader understanding of the cellular response.
By combining these datasets, researchers can construct network models that illustrate how the compound's interaction with an initial target leads to the wide-ranging cellular effects observed.
Role in Understanding Inter-Species Chemical Communication
Chemicals produced by plants are often not just for internal use but are key players in the plant's interaction with its environment. This compound and its relatives are prime examples of such compounds, acting as agents in inter-species chemical communication.
In cereals, alkylresorcinols are concentrated in the outer layers of the grain, where they serve as a chemical barrier, providing defense against pathogenic fungi and other microbes. The presence of the unsaturated this compound in Ardisia maculosa suggests a specialized role in its ecological niche. Future research will likely investigate this role, exploring questions such as:
Does it have enhanced potency against specific plant pathogens relevant to Ardisia?
Does it act as an allelochemical, a compound that influences the growth and development of neighboring plants?
Could it play a role in mediating interactions with insects, either as a deterrent or an attractant?
Understanding these ecological roles is not only fundamentally important but could also have agricultural applications, potentially leading to new, naturally derived crop protection agents.
Design of New Synthetic Strategies for Complex Analogues
The ability to synthesize this compound and its analogues efficiently is essential for all facets of its research. While it can be isolated from natural sources, chemical synthesis provides a reliable supply and, more importantly, allows for the creation of novel analogues with modified properties. Several synthetic strategies have been developed for the broader class of 5-alkylresorcinols, which can be adapted for this specific compound.
The critical step is the formation of the carbon-carbon bond between the resorcinol ring and the long alkyl chain. nih.gov Future work will focus on optimizing these reactions for efficiency, stereoselectivity (to control the Z-configuration of the double bond), and versatility.
Table 2: Comparison of Synthetic Strategies for 5-Alkylresorcinols and Analogues
| Synthetic Method | Key Reagents/Reaction | Advantages | Challenges/Considerations | Reference |
|---|---|---|---|---|
| Wittig Reaction | 3,5-Dimethoxybenzaldehyde (B42067) and a phosphonium (B103445) ylide. | Common and versatile; can be promoted by microwave irradiation in aqueous media. | Control of double bond stereochemistry (E/Z mixture) can be an issue; availability of long-chain starting materials. | beilstein-journals.orgnih.gov |
| Suzuki Coupling | A boronic ester of resorcinol and an alkyl halide with a palladium catalyst. | High tolerance for various functional groups. | Requires pre-functionalization of the resorcinol ring. | nih.gov |
| Grignard/Alkyllithium | 3,5-Dimethoxybenzaldehyde and a Grignard or alkyllithium reagent. | A traditional and direct approach to forming the C-C bond. | Yields can be variable (18-48%); may have side reactions. | beilstein-journals.orgnih.gov |
| Julia-Kocienski Olefination | Used for constructing specific double bonds within the alkyl chain. | Provides good control over the location and stereochemistry of the double bond. | A multi-step process often used in combination with other methods. | nih.gov |
| Alkyne Coupling | 1-Ethynyl-3,5-dimethoxybenzene and an alkyl iodide, followed by reduction. | High yields, suitable for creating deuterated analogues for metabolic studies. | Requires a subsequent reduction step to form the alkyl or alkenyl chain. | rsc.org |
Future synthetic design will focus on creating a library of complex analogues to probe structure-activity relationships. This includes varying the length of the alkyl chain, the position and stereochemistry of the double bond, and adding different functional groups to the resorcinol ring. These new molecules will be invaluable tools for identifying the most potent and selective compounds for therapeutic and other applications.
Q & A
Q. What are the known biological activities of 5-(Z-Heptadec-8-enyl)resorcinol in cancer research?
this compound exhibits potent cytotoxicity against diverse cancer cell lines, including:
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| COLO-320 | Human colon adenocarcinoma | Cytotoxicity (IC₅₀ not reported) | |
| HL-60 | Human promyelocytic leukemia | Differentiation into granulocytes followed by apoptosis | |
| JURKAT | Human T-cell leukemia | Dose-dependent growth inhibition | |
| DLD-1, HT-29 | Human colorectal carcinoma | Cytotoxicity (mechanism under investigation) |
Methodological Insight : To assess cytotoxicity, use standardized assays like MTT or SRB, ensuring consistent cell viability measurements. For differentiation studies, monitor CD11b/CD14 surface markers via flow cytometry and confirm apoptosis using Annexin V/PI staining .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
Structural elucidation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to assign aromatic protons (δ ~6.1–6.2 ppm for resorcinol ring) and aliphatic chain signals (δ ~0.8–2.4 ppm). HMBC correlations confirm the linkage between the resorcinol and alkenyl chain .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₃₈O₂, [M+H]⁺ = 347.2953) .
- IR spectroscopy : Identify hydroxyl (3425 cm⁻¹) and carbonyl (1700 cm⁻¹) groups in derivatives .
Key Challenge : Differentiating between Z/E isomers requires NOESY or Mosher ester analysis, as seen in related compounds .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the differentiation-inducing effects of this compound in leukemia cell models?
Experimental Design :
Cell Model : Use HL-60 or other leukemia lines with well-characterized differentiation pathways.
Treatment Protocol : Dose cells with 1–10 µM compound (based on prior cytotoxicity data) for 48–72 hours .
Differentiation Markers :
- Flow Cytometry : Quantify CD11b (granulocytic marker) and CD14 (monocytic marker).
- Morphological Analysis : Giemsa staining to observe granulocyte-like changes.
Apoptosis Validation : Perform TUNEL assay or caspase-3 activation tests post-differentiation .
Data Contradiction Note : While reports differentiation in HL-60, other studies on similar resorcinols (e.g., from Mangifera indica) emphasize anti-inflammatory effects . Always include positive controls (e.g., ATRA for differentiation) to contextualize results.
Q. What analytical strategies resolve contradictions in bioactivities of structurally related resorcinol derivatives?
Case Study : Antimicrobial Activity Discrepancies
- : No antibacterial/antifungal activity observed in this compound.
- : Antifungal activity reported for 5-(12-heptadecenyl)-resorcinol.
Q. Resolution Strategies :
Structure-Activity Relationship (SAR) : Compare chain length (C17 vs. C15), unsaturation position (Z-8 vs. Z-12), and substituents (e.g., ketone groups in 5-(2-oxoheptadecyl)-resorcinol) .
Assay Conditions : Standardize MIC testing using CLSI guidelines; test across fungal strains (Candida, Aspergillus) and bacterial species .
Solubility Factors : Use DMSO/ethanol carriers at non-toxic concentrations to avoid false negatives.
Q. Example Workflow :
- Synthesize analogs (e.g., varying chain length) using methods from Alonso et al. (1997) .
- Test in parallel with parent compound under identical conditions.
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Comparative Bioactivity Across Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
